molecular formula C22H19ClN2O B3889966 2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide

2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide

Cat. No.: B3889966
M. Wt: 362.8 g/mol
InChI Key: HOSUBACWGZYQPH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide is an organic compound that features a chlorophenyl group and an ethylcarbazolyl group linked by an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide typically involves the following steps:

    Formation of 9-ethylcarbazole: This can be achieved by alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate.

    Acylation Reaction: The 9-ethylcarbazole is then reacted with 2-bromoacetyl chloride to form 9-ethylcarbazol-3-ylacetyl chloride.

    Amidation: Finally, the 9-ethylcarbazol-3-ylacetyl chloride is reacted with 4-chloroaniline to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbazole and phenyl rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide has several applications in scientific research:

    Materials Science: Used in the development of organic light-emitting diodes (OLEDs) due to its electronic properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)imidazo[4,5-b]quinoxaline
  • Methyl 1-[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl]piperidine-4-carboxylate

Uniqueness

2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide is unique due to its specific structural features, which confer distinct electronic properties and biological activities. Its combination of a chlorophenyl group and an ethylcarbazolyl group linked by an acetamide moiety makes it particularly interesting for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(9-ethylcarbazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O/c1-2-25-20-6-4-3-5-18(20)19-14-17(11-12-21(19)25)24-22(26)13-15-7-9-16(23)10-8-15/h3-12,14H,2,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSUBACWGZYQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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